molecular formula C7H15N2O+ B1433748 (3-Carbamoylallyl)trimethylammonium CAS No. 857162-57-3

(3-Carbamoylallyl)trimethylammonium

Cat. No. B1433748
CAS RN: 857162-57-3
M. Wt: 143.21 g/mol
InChI Key: FBVOOWCVDRGMJL-SNAWJCMRSA-O
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Description

“(3-Carbamoylallyl)trimethylammonium” (CATMA) is a quaternary ammonium compound that possesses a positively charged nitrogen atom. It is derived from allylamine and further modified through carbamoylation. It is also an impurity of L-Carnitine, which is an essential cofactor of fatty acid metabolism .


Molecular Structure Analysis

The molecular formula of CATMA is C7H15N2O+ . The structure includes a positively charged nitrogen atom, which is part of the trimethylammonium group . The molecule also contains a carbamoylallyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of CATMA include a molecular weight of 143.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The molecule has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 143.118438106 g/mol . The topological polar surface area is 43.1 Ų . The molecule has a formal charge of 1 .

Scientific Research Applications

Conformational Flexibility and Aggregation

(Roszak et al., 2017) explored the conformational flexibility of a similar compound, 3-(trimethylammonium)-benzoic acid. They found that its flexibility significantly affects molecular aggregation, highlighting the potential for studying complex molecular aggregation in crystals.

Catalytic Activities

(Ando & Emoto, 1978) researched trimethylammonium derivatives of salicylaldehyde, demonstrating their catalytic activities in racemization reactions, indicating potential applications in chemical synthesis.

Peptide Ligation Catalyzed by Nanoparticles

(Fillon et al., 2007) demonstrated the use of trimethylammonium functionalized gold nanoparticles for peptide assembly and ligation, suggesting applications in the field of biochemistry and possibly prebiotic chemistry.

Antimicrobial Applications

(Liu et al., 2014) utilized a monomer similar to 3-Carbamoylallyl trimethylammonium for antimicrobial treatments on cotton fibers, showing effectiveness against various bacteria.

Intercalation in Swelling Mica

(Tamura & Nakazawa, 1996) studied the intercalation of trimethylammonium ions into synthetic minerals, revealing insights into the mechanisms of intercalation reactions.

Structural and Molecular Dynamics

(Zeng et al., 2017) focused on the molecular dynamics of coordination polymers with trimethylammonium, offering insights into host-guest interactions and phase transitions.

Ionic Liquids and Thermophysical Properties

(Kavitha et al., 2012) explored ionic liquids like trimethylammonium acetate, emphasizing their molecular interactions and thermophysical properties.

Mechanism of Action

Target of Action

(3-Carbamoylallyl)trimethylammonium is primarily associated with the metabolic processes of fatty acids . It is an impurity of L-Carnitine , which is an essential cofactor of fatty acid metabolism . L-Carnitine is required for the transport of fatty acids through the inner mitochondrial membrane .

Mode of Action

Given its association with l-carnitine, it may be involved in the transport of fatty acids across the inner mitochondrial membrane . This process is crucial for the production of energy in cells.

Biochemical Pathways

This compound, as an impurity of L-Carnitine, may influence the biochemical pathways involved in fatty acid metabolism . Fatty acids are transported into the mitochondria, where they undergo beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP .

Pharmacokinetics

It is known that l-carnitine, with which it is associated, is synthesized primarily in the liver and kidney . The highest concentrations of L-Carnitine are found in the heart and skeletal muscle .

Result of Action

Its association with l-carnitine suggests that it may play a role in energy production within cells through the metabolism of fatty acids .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, it should be stored in a dry, cool place, away from fire sources and oxidizers for stability .

Biochemical Analysis

Biochemical Properties

(3-Carbamoylallyl)trimethylammonium plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It is required for the transport of fatty acids through the inner mitochondrial membrane, a process essential for energy production in cells . This compound interacts with various enzymes and proteins, including carnitine acyltransferases, which facilitate the transfer of fatty acids into the mitochondria. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and efficiency.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by facilitating the transport of fatty acids into the mitochondria, this compound enhances the β-oxidation process, leading to increased ATP production. This compound also affects the expression of genes involved in energy metabolism, thereby impacting overall cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to carnitine acyltransferases, inhibiting or activating these enzymes depending on the cellular context. This binding alters the conformation of the enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances fatty acid metabolism and energy production without causing adverse effects. At high doses, this compound can lead to toxicity and adverse effects, including disruptions in cellular homeostasis and metabolic imbalances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as carnitine acyltransferases and other cofactors that facilitate the transport and oxidation of fatty acids. These interactions influence metabolic flux and metabolite levels, thereby impacting overall cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound is crucial for its function, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized within the mitochondria, where it interacts with enzymes involved in fatty acid metabolism. Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its proper function and activity .

properties

IUPAC Name

[(E)-4-amino-4-oxobut-2-enyl]-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9(2,3)6-4-5-7(8)10/h4-5H,6H2,1-3H3,(H-,8,10)/p+1/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVOOWCVDRGMJL-SNAWJCMRSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857162-57-3
Record name (3-Carbamoylallyl)trimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857162573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-CARBAMOYLALLYL)TRIMETHYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX2Y493KZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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